molecular formula C19H18N4OS B4458921 N-[2-(1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B4458921
M. Wt: 350.4 g/mol
InChI Key: UGIQJZMFZLOKAE-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining an indole moiety, a thiazole ring, and a pyrrole substituent. The indole group is linked via an ethyl chain to an acetamide backbone, which is further connected to a 1,3-thiazole ring substituted at position 2 with a pyrrole group.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(11-15-13-25-19(22-15)23-9-3-4-10-23)20-8-7-14-12-21-17-6-2-1-5-16(14)17/h1-6,9-10,12-13,21H,7-8,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIQJZMFZLOKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic synthesis. One common approach is to start with the indole and thiazole precursors, which are then linked through a series of reactions involving ethylation and acetamidation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features an indole moiety linked to a pyrrole and thiazole structure, contributing to its biological activity. The molecular formula is C21H22N4OSC_{21}H_{22}N_{4}OS, with a molecular weight of approximately 382.49 g/mol. The distinct functional groups present in this compound suggest potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that indole derivatives can exhibit anticancer properties. N-[2-(1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54918Inhibition of angiogenesis

Antimicrobial Properties

The thiazole and pyrrole components are known for their antimicrobial activities. This compound has been tested against various bacterial strains, showing significant antibacterial effects.

Case Study:
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations lower than traditional antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Indole derivatives are also investigated for their neuroprotective properties. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress.

Case Study:
A study involving neuroblastoma cells treated with hydrogen peroxide showed that this compound significantly reduced cell death compared to untreated controls .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Acetamide Derivatives

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide
  • Structure : Lacks the thiazole-pyrrole moiety but retains the indole-ethyl-acetamide core.
  • Synthesis: Prepared via chiral non-racemic methods, serving as an intermediate for nitrogen heterocycles and indole alkaloids .
  • Key Difference : The phenylethyl substituent instead of the thiazole-pyrrole group limits its interaction with thiazole-dependent targets (e.g., kinases or antimicrobial agents) but enhances utility in alkaloid synthesis.
N-[2-(1H-Indol-3-yl)ethyl]acetamide (Compound D in )
  • Structure : Simplest analog, missing both thiazole and pyrrole groups.
  • Detection : Identified via GC-MS with 71% database match probability, highlighting its prevalence as a structural motif .
  • Application : Serves as a baseline for studying the pharmacological impact of additional heterocyclic substitutions.

Thiazole-Containing Analogues

3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-b]pyridines
  • Structure : Replaces the pyrrole substituent with a pyrrolopyridine system.
  • Activity : Demonstrated antiproliferative effects against cancer cell lines (e.g., MDA-MB-231 breast cancer) by targeting microtubule assembly, with IC₅₀ values in the low micromolar range .
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c in )
  • Structure : Features a triazole-thiazole-acetamide core with a bromophenyl substituent.
  • Key Insight : Bulky aryl groups (e.g., bromophenyl) improve enzyme inhibition but may reduce bioavailability.

Pyrrole-Substituted Derivatives

KCH-1521 (N-acylurea Derivative)
  • Structure: Contains a benzodioxole-phenoxyacetamide group instead of thiazole.
  • Activity : Modulates talin in HUVECs, inhibiting angiogenesis (IC₅₀: 5.2 µM) by disrupting focal adhesion complexes .
  • Comparison : The benzodioxole group enhances solubility but reduces thiazole-mediated kinase inhibition observed in the target compound.
Non-Azole Inhibitors of Protozoan Sterol 14α-Demethylases
  • Structure : Includes pyridine or cyclohexane substituents on the acetamide backbone.
  • Activity: Inhibits Trypanosoma brucei CYP51 with Ki values < 100 nM, outperforming fluconazole .
  • Structural Advantage : Pyridine groups improve membrane permeability in parasitic infections but lack the indole-thiazole synergy seen in the target compound.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19N3O
  • Molecular Weight : 281.36 g/mol
  • CAS Registry Number : 64317-88-0
  • InChIKey : WVPNANJRUAIASB-UHFFFAOYSA-N

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. A study involving a series of nortopsentin analogues, which include structural similarities to this compound, demonstrated significant cytotoxicity against a wide range of human tumor cell lines. The compounds exhibited GI50 values ranging from low micromolar to nanomolar levels, indicating potent growth inhibition capabilities .

The mechanism underlying the antiproliferative effects of this compound appears to involve:

  • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells. This is characterized by externalization of phosphatidylserine and mitochondrial dysfunction, leading to cell death.
  • Cell Cycle Arrest : The compound induces a concentration-dependent accumulation of cells in the subG0/G1 phase while confining viable cells in the G2/M phase, suggesting an interruption in cell cycle progression .
  • Caspase Activation : Increased activity of caspases (caspase-3 and caspase-9) has been observed, further supporting the apoptotic pathway activation .

Case Studies

Several studies have explored the efficacy of this compound and its analogues:

  • NCI Full Panel Testing : Compounds structurally related to this compound were tested against the NCI full panel of human cancer cell lines. The most active derivatives showed synergistic effects when combined with standard chemotherapeutics like paclitaxel, resulting in enhanced cytotoxicity .
  • In Vivo Studies : In mouse models with human diffuse malignant peritoneal mesothelioma xenografts, intraperitoneal administration of active derivatives resulted in significant tumor volume inhibition (58%–75%) at well-tolerated doses. Complete responses were noted in some treatment groups .

Data Summary Table

PropertyValue
Molecular FormulaC17H19N3O
Molecular Weight281.36 g/mol
CAS Registry Number64317-88-0
GI50 ValuesLow micromolar to nanomolar
Mechanism of ActionApoptosis induction
Cell Cycle ImpactG0/G1 phase accumulation
In Vivo Efficacy58%–75% tumor volume inhibition

Q & A

Q. What are the optimal reaction conditions for synthesizing N-[2-(1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide?

The synthesis requires precise control of temperature (often 60–100°C), solvent choice (e.g., polar aprotic solvents like DMF or DMSO), and reaction time (typically 6–24 hours). Catalysts such as phosphorus oxychloride (POCl₃) or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for amide bond formation. Post-synthesis purification via column chromatography or crystallization ensures ≥95% purity .

Parameter Optimal Range Impact on Yield/Purity
Temperature60–100°CHigher temps favor cyclization
SolventDMF, DMSO, or THFAprotic solvents reduce side reactions
Reaction Time6–24 hoursExtended time improves coupling efficiency

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). X-ray crystallography (if crystalline) provides absolute stereochemical data .

Q. How can researchers address low yields during the final coupling step?

Low yields often stem from steric hindrance at the thiazole or indole moieties. Strategies include:

  • Using excess coupling agents (e.g., EDC/HOBt).
  • Introducing microwave-assisted synthesis to accelerate reaction kinetics.
  • Employing protecting groups for sensitive functional groups (e.g., tert-butoxycarbonyl for amines) .

Advanced Research Questions

Q. How do structural modifications to the indole or thiazole rings affect bioactivity?

Substituents on the indole ring (e.g., electron-withdrawing groups like -NO₂ at position 5) enhance binding to kinase targets, while methyl groups on the thiazole improve metabolic stability. For example:

Modification Biological Impact Reference
-OCH₃ at indole C4Increased solubility and anti-cancer activity
-Cl at thiazole C2Enhanced antimicrobial potency

Q. What experimental approaches resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Solutions include:

  • Replicating studies with standardized protocols (e.g., NIH/NCATS guidelines).
  • Using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
  • Validating compound purity via HPLC-UV/ELSD before biological testing .

Q. What computational tools predict the compound’s interaction with Bcl-2/Mcl-1 anti-apoptotic proteins?

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) model binding modes. Key residues (e.g., Bcl-2’s Arg-139) form hydrogen bonds with the acetamide group, while hydrophobic interactions stabilize the indole-thiazole core .

Methodological Challenges & Solutions

Q. How to mitigate degradation during long-term storage?

Degradation via hydrolysis of the acetamide bond occurs in aqueous media. Recommendations:

  • Store in anhydrous DMSO at -20°C under inert gas (N₂/Ar).
  • Add stabilizers (e.g., 0.1% BHT) to prevent oxidation .

Q. What strategies optimize solubility for in vivo studies?

Poor aqueous solubility (<10 µM) is common. Approaches include:

  • Co-solvent systems (e.g., Cremophor EL/PEG-400).
  • Prodrug design (e.g., phosphate esters of the hydroxyl group).
  • Nanoparticle encapsulation (PLGA-based formulations) .

Data Contradiction Analysis

Q. Why do some studies report anti-cancer activity while others show no effect?

Variability in IC₅₀ values may stem from:

  • Differential expression of target proteins (e.g., Bcl-2 vs. Mcl-1) across cell lines.
  • Off-target effects masked in high-throughput screens.
  • Metabolic instability in certain biological matrices (e.g., liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

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